2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate
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Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-BUTYLPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-BUTYLPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactionsThe final step involves the esterification of the quinoline carboxylate with 2-(4-bromophenyl)-2-oxoethyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-BUTYLPHENYL)-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-BUTYLPHENYL)-4-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-BUTYLPHENYL)-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-TERT-BUTYLPHENYL)-4-QUINOLINECARBOXYLATE
- 2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE
- 2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-ETHYLPHENYL)-4-QUINOLINECARBOXYLATE
Uniqueness
The uniqueness of 2-(4-BROMOPHENYL)-2-OXOETHYL 6-BROMO-2-(4-BUTYLPHENYL)-4-QUINOLINECARBOXYLATE lies in its specific substitution pattern and the presence of both bromophenyl and butylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H23Br2NO3 |
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Molecular Weight |
581.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-(4-butylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H23Br2NO3/c1-2-3-4-18-5-7-19(8-6-18)26-16-24(23-15-22(30)13-14-25(23)31-26)28(33)34-17-27(32)20-9-11-21(29)12-10-20/h5-16H,2-4,17H2,1H3 |
InChI Key |
JMACHEOAAMVZRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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